N-(Cyanomethyl)-2-(2,4-dichlorophenyl)cyclopropane-1-carboxamide
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Overview
Description
N-(Cyanomethyl)-2-(2,4-dichlorophenyl)cyclopropane-1-carboxamide is a synthetic organic compound characterized by the presence of a cyanomethyl group, a dichlorophenyl group, and a cyclopropane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-2-(2,4-dichlorophenyl)cyclopropane-1-carboxamide typically involves the following steps:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under appropriate conditions.
Introduction of the dichlorophenyl group: This step involves the substitution of hydrogen atoms on the cyclopropane ring with dichlorophenyl groups, often using a halogenation reaction followed by nucleophilic substitution.
Addition of the cyanomethyl group: The cyanomethyl group can be introduced via a nucleophilic addition reaction, where a suitable cyanide source reacts with an electrophilic carbon center on the cyclopropane ring.
Formation of the carboxamide moiety: This final step involves the conversion of a carboxylic acid or ester intermediate into the carboxamide through an amidation reaction, typically using an amine reagent under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced catalysts, and automated process control systems.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-2-(2,4-dichlorophenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives, such as amines or alcohols.
Substitution: The dichlorophenyl group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Hydrolysis: The carboxamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydroxide, halogens, and organometallic compounds are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, substitution can lead to various substituted derivatives, and hydrolysis results in carboxylic acids and amines.
Scientific Research Applications
N-(Cyanomethyl)-2-(2,4-dichlorophenyl)cyclopropane-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-2-(2,4-dichlorophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.
Receptor binding: It may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.
DNA interaction: The compound may interact with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
N-(Cyanomethyl)-2-(2,4-dichlorophenyl)cyclopropane-1-carboxamide can be compared with other similar compounds, such as:
N-(Cyanomethyl)-2-(2,4-dichlorophenyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
N-(Cyanomethyl)-2-(2,4-dichlorophenyl)cyclopropane-1-amine: Similar structure but with an amine group instead of a carboxamide.
2-(2,4-Dichlorophenyl)cyclopropane-1-carboxamide: Lacks the cyanomethyl group, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N-(cyanomethyl)-2-(2,4-dichlorophenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c13-7-1-2-8(11(14)5-7)9-6-10(9)12(17)16-4-3-15/h1-2,5,9-10H,4,6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVBEXWUGAVUDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NCC#N)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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